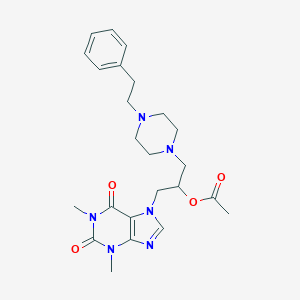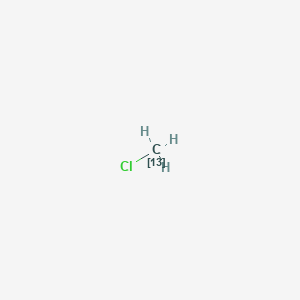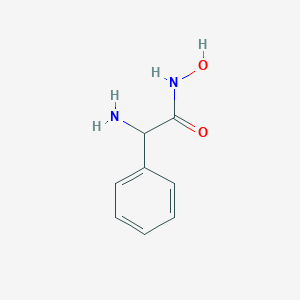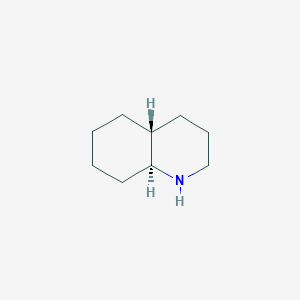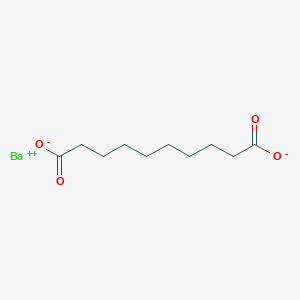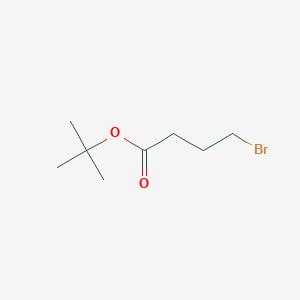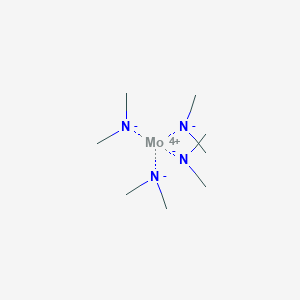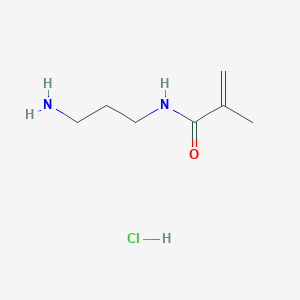
N-(3-Aminopropyl)methacrylamide hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of APMA-based polymers often involves reversible addition-fragmentation chain transfer (RAFT) polymerization. This method has been used to polymerize APMA using unprotected “clickable” chain transfer agents in water/dioxane mixtures, demonstrating the controlled character of the polymerization by the linear increase of polymer molecular weight with monomer conversion and narrow molecular weight distribution (Mendonça et al., 2014). Another study focused on the copolymerization of N-Benzylacrylamide and APMA, highlighting the statistical composition of the resulting copolymer and the subsequent grafting of peptide chains, showcasing the versatility in synthesizing polymers with varying functional groups (Boulahia et al., 1989).
Molecular Structure Analysis
The molecular structure of APMA-based polymers allows for a variety of chemical reactions and modifications. The presence of primary amine groups in APMA facilitates further functionalization, as demonstrated in studies where APMA-based polymers were utilized for "click" chemistry applications, enabling the attachment of fluorescent markers or other functional molecules to the polymer backbone (Mendonça et al., 2014).
Chemical Reactions and Properties
APMA-based polymers can participate in a wide range of chemical reactions due to the reactivity of the amine group. This includes reactions with isocyanates, acyl chlorides, and aldehydes, enabling the synthesis of polymers with various side chains and functionalities. The amine groups also allow for the formation of polyelectrolytes through the copolymerization with acidic monomers, leading to materials with interesting pH-responsive properties (Zhao et al., 2016).
Physical Properties Analysis
The physical properties of APMA-based polymers, such as solubility, thermal behavior, and hydrophilicity, can be finely tuned by adjusting the copolymer composition. The incorporation of APMA into polymers has been shown to affect their lower critical solution temperature (LCST) behavior, making them useful for applications requiring temperature responsiveness (Zhao et al., 2016).
Aplicaciones Científicas De Investigación
Application Summary
“N-(3-Aminopropyl)methacrylamide hydrochloride” (APMA) is an aminoalkyl methacrylamide that can be synthesized by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .
Methods of Application
APMA can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . A series of polyampholytes was prepared by free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride (APM) and acrylic acid (AA) .
Results or Outcomes
The drifts in monomer feed ratio during copolymerization were monitored by 1H-NMR, and used to extract reactivity ratios of 0.68 (APM) and 0.48 (AA) . The phase separation in aqueous solutions of copolymers containing between 4 and 90 mol% APM were studied by potentiometric turbidity titration .
Multi-responsive Polyampholyte Copolymers
Application Summary
APMA can be used in the preparation of multi-responsive polyampholyte copolymers .
Methods of Application
A series of polyampholytes was prepared by free radical batch-copolymerization of APMA and acrylic acid (AA). The drifts in monomer feed ratio during copolymerization were monitored by 1H-NMR .
Results or Outcomes
The reactivity ratios of 0.68 (APMA) and 0.48 (AA) were extracted. The phase separation in aqueous solutions of copolymers containing between 4 and 90 mol% APMA were studied by potentiometric turbidity titration .
Enhancing Peroxidase-mimicking Activity of Hemin
Application Summary
APMA can be used to enhance the peroxidase-mimicking activity of hemin .
Methods of Application
Hemin was modified using APMA and the modified hemin together with excess APMA were covalently incorporated into PAAm nanogels .
Results or Outcomes
Gene Delivery
Application Summary
APMA can be used in the preparation of copolymers and cross-linked miscellas for gene delivery .
Results or Outcomes
Drug Delivery
Application Summary
APMA can be used in the preparation of copolymers and cross-linked miscellas for drug delivery .
Results or Outcomes
Diagnostics Applications
Application Summary
APMA can be used in the preparation of copolymers and cross-linked miscellas for diagnostics applications .
Results or Outcomes
Safety And Hazards
Direcciones Futuras
APMA can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications . A new synthesis method has been introduced for the preparation of APMA .
Relevant Papers The relevant papers retrieved discuss the synthesis and applications of APMA .
Propiedades
IUPAC Name |
N-(3-aminopropyl)-2-methylprop-2-enamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6(2)7(10)9-5-3-4-8;/h1,3-5,8H2,2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIRWEVPYCTARV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3072581 | |
| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3072581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)methacrylamide hydrochloride | |
CAS RN |
72607-53-5 | |
| Record name | N-(3-Aminopropyl)methacrylamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72607-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072607535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenamide, N-(3-aminopropyl)-2-methyl-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3072581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-AMINOPROPYL)METHACRYLAMIDE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



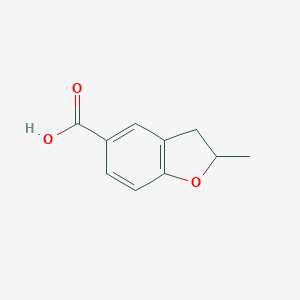
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)
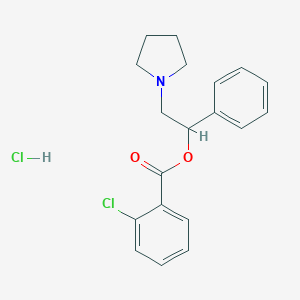


![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine](/img/structure/B8907.png)
